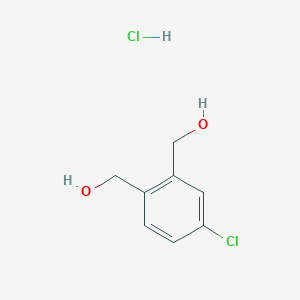

(4-Chloro-1,2-phenylene)dimethanol hcl

Description

(4-Chloro-1,2-phenylene)dimethanol HCl is a chlorinated aromatic diol derivative with the molecular formula C₈H₁₀Cl₂O₂ and a molecular weight of 209.07 g/mol . It is the hydrochloride salt form of the parent compound, (4-Chloro-1,2-phenylene)dimethanol (C₈H₉ClO₂, 172.608 g/mol) . The compound is identified by CAS No. 2304584-02-7 and is primarily used in research settings for drug formulation and synthetic chemistry applications . Key synonyms include 4-Chloro-1,2-bis(hydroxymethyl)benzene and 4-Chloro-o-xylene-α,α'-diol .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10Cl2O2 |

|---|---|

Molecular Weight |

209.07 g/mol |

IUPAC Name |

[4-chloro-2-(hydroxymethyl)phenyl]methanol;hydrochloride |

InChI |

InChI=1S/C8H9ClO2.ClH/c9-8-2-1-6(4-10)7(3-8)5-11;/h1-3,10-11H,4-5H2;1H |

InChI Key |

IWKORGWHDBMMSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of (4-Chloro-1,2-phenylene)dimethanol hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The process involves the use of chlorinating agents and subsequent treatment with formaldehyde to introduce the hydroxymethyl groups .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,2-phenylene)dimethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various substituted phenols, aldehydes, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(4-Chloro-1,2-phenylene)dimethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-1,2-phenylene)dimethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Halogen-Substituted Derivatives

The most direct structural analogs are halogenated derivatives of 1,2-phenylene dimethanol. These include:

*The physical state of the HCl form is inferred from handling guidelines (stored at -80°C or -20°C) .

†Example of diaryl-substituted analogs synthesized via Rh-catalyzed [2+2+2] cycloaddition .

Key Structural Differences:

- Halogen Substitution : The chloro derivative (Cl) has lower molecular weight and electronegativity compared to the bromo analog (Br), influencing reactivity in nucleophilic substitution or coupling reactions.

- Substituent Position: All analogs retain the 1,2-phenylene dimethanol backbone, but substituents (Cl, Br, or aryl groups) alter steric and electronic properties.

Physicochemical Properties

Solubility and Stability:

- (4-Chloro-1,2-phenylene)dimethanol HCl: Requires dissolution in DMSO for stock solutions. Stable at -80°C for 6 months or -20°C for 1 month .

- (4-Bromo-1,2-phenylene)dimethanol: Reported as a stable white solid but lacks explicit solubility data .

Thermal Properties:

- No direct melting/boiling point data are available for either compound. However, the HCl form’s handling guidelines suggest moderate thermal sensitivity .

(4-Chloro-1,2-phenylene)dimethanol HCl:

- However, related 1,2-phenylene dimethanol derivatives are synthesized via Rh(I)-catalyzed [2+2+2] cycloadditions of alkynes . For example, Tanaka et al. (2017) reported similar compounds using arylacetylenes and 1,4-butynediol derivatives under mild conditions .

(4-Bromo-1,2-phenylene)dimethanol:

- Likely synthesized through bromination of the parent diol or via analogous cycloaddition methods.

Reactivity and Functionalization

- Chloro vs. Bromo Reactivity : The bromo analog’s higher leaving-group ability (compared to chloro) may favor cross-coupling reactions (e.g., Suzuki-Miyaura). Conversely, the chloro derivative’s lower molecular weight could be advantageous in applications requiring reduced steric bulk.

- Hydroxymethyl Groups : Both compounds possess two hydroxymethyl groups, enabling esterification, etherification, or oxidation to dialdehydes.

Biological Activity

(4-Chloro-1,2-phenylene)dimethanol hydrochloride, commonly referred to as 4-Cl-PD, is a halogenated aromatic compound with significant implications in various biological contexts. This article explores its biological activity, focusing on its genotoxic effects, potential for protein aggregation, and implications in carcinogenicity.

Chemical Structure and Properties

The molecular formula for (4-Chloro-1,2-phenylene)dimethanol is C8H10ClO2, with a CAS number of 110706-49-5. The compound features a chlorinated aromatic ring structure that contributes to its reactivity and biological interactions.

Biological Activity Overview

Research has shown that 4-Cl-PD exhibits notable biological activities, particularly in the following areas:

1. Genotoxicity

Studies indicate that 4-Cl-PD has genotoxic properties. It has been demonstrated to induce DNA damage and apoptosis in various cell lines. For instance:

- Plasmid Nicking Assay : This assay revealed that 4-Cl-PD can cause significant DNA strand breaks, suggesting its potential as a mutagenic agent .

- DAPI Staining : DAPI staining confirmed increased apoptotic cells when exposed to 4-Cl-PD, indicating its role in triggering programmed cell death .

2. Protein Aggregation

Recent investigations have focused on the interaction between 4-Cl-PD and human serum albumin (HSA):

- Fibrillar Aggregation : The compound promotes the formation of fibrillar aggregates in HSA, which can be analyzed through techniques such as Congo Red assay and Dynamic Light Scattering (DLS) .

- Molecular Dynamics Studies : Molecular dynamics simulations have shown that 4-Cl-PD alters the structural dynamics of HSA, leading to misfolding and aggregation .

Case Studies

Several case studies highlight the implications of 4-Cl-PD in biological systems:

Case Study 1: Carcinogenic Potential

A study conducted on mice indicated that exposure to 4-Cl-PD resulted in hepatocellular carcinomas and urinary bladder carcinoma. Epidemiological studies have also suggested an increased risk of bladder carcinoma among individuals frequently exposed to hair dyes containing this compound .

Case Study 2: Cytotoxic Effects

In vitro studies using various cancer cell lines have shown that 4-Cl-PD can inhibit cell viability in a concentration-dependent manner. The cytotoxic effects were assessed using assays such as Cell Counting Kit-8 (CCK-8), revealing significant reductions in cell survival rates upon treatment with the compound .

Data Tables

| Biological Activity | Method Used | Findings |

|---|---|---|

| Genotoxicity | Plasmid Nicking Assay | Induced DNA damage |

| Apoptosis | DAPI Staining | Increased apoptotic cells |

| Protein Aggregation | Congo Red Assay | Formation of fibrillar aggregates |

| Carcinogenicity | Animal Studies | Induced tumors in mice |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.